molecular formula C15H11FN2OS2 B3017963 4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-21-2

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B3017963
CAS No.: 922627-21-2
M. Wt: 318.38
InChI Key: WQMKYYWZDHVARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s structure features a benzamide moiety substituted with a fluorine atom and a methylthio group attached to a benzothiazole ring, which contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a range of biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Due to the polar nature of the thiazole ring, the pharmacokinetic parameters of thiazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Action Environment

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action in different physiological environments.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of substituted benzothiazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the fluorine atom and the methylthio group, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential biological activity compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKYYWZDHVARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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